2-Ethyl-3,5-dimethylpiperidine

Description

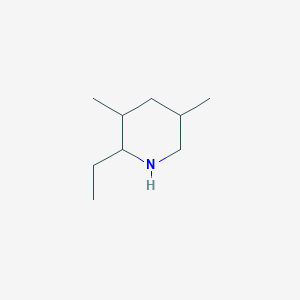

2-Ethyl-3,5-dimethylpiperidine is a substituted piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom. The compound features ethyl and methyl substituents at the 2nd, 3rd, and 5th positions (Figure 1). Piperidines are pivotal in medicinal chemistry due to their presence in bioactive alkaloids, pharmaceuticals (e.g., minoxidil, raloxifene), and agrochemicals .

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2-ethyl-3,5-dimethylpiperidine |

InChI |

InChI=1S/C9H19N/c1-4-9-8(3)5-7(2)6-10-9/h7-10H,4-6H2,1-3H3 |

InChI Key |

LLUNBFITECXIOS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(CC(CN1)C)C |

Origin of Product |

United States |

Preparation Methods

2-Ethyl-3,5-dimethylpiperidine can be synthesized through the hydrogenation of 2-ethyl-3,5-dimethylpyridine. This process typically involves the use of palladium or rhodium catalysts under hydrogenation conditions . Industrial production methods often employ similar catalytic hydrogenation techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-Ethyl-3,5-dimethylpiperidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the piperidine ring can be substituted with various functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Ethyl-3,5-dimethylpiperidine has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3,5-Dimethylpiperidine

2-Ethyl-3,5-dimethylpyrazine

- Structural Differences : Pyrazine ring (two nitrogen atoms) vs. piperidine (one nitrogen).

- Piperidines are generally more basic and prone to protonation, which may affect solubility in aqueous environments .

- Synthesis: Produced via condensation of 1,2-diaminopropane and 2,3-pentanedione, followed by catalytic dehydration (90% purity) .

3,5-Dimethyl-2,6-diphenylpiperidine

- Structural Differences : Two phenyl groups at positions 2 and 6, enhancing aromatic interactions.

- Pharmacological Relevance :

3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride

- Structural Differences: Phenoxyethyl substituent at position 3.

- Physicochemical Properties: Hydrochloride salt form enhances solubility in polar solvents.

Biological Activity

2-Ethyl-3,5-dimethylpiperidine is a nitrogen-containing organic compound that belongs to the class of piperidines, which are cyclic amines. This compound has garnered interest in various fields due to its potential biological activities and applications in food flavoring, as well as its safety profile in consumption.

The molecular formula of this compound is . It features a piperidine ring with two methyl groups and one ethyl group attached to it. The structural formula can be represented as follows:

Biological Activity

1. Safety and Toxicity Studies

Research on the safety of this compound indicates that it is generally recognized as safe (GRAS) when used in food products. A significant study conducted on rats revealed a no observed adverse effect level (NOAEL) of 12.5 mg/kg/day for both sexes, suggesting low toxicity at typical consumption levels . The LD50 (lethal dose for 50% of the population) was reported to be 460 mg/kg, indicating moderate toxicity in acute exposure scenarios .

2. Metabolism

Metabolic studies indicate that this compound is primarily oxidized via its aliphatic side-chain to form carboxylic acid derivatives in rat models . This metabolic pathway is crucial for understanding how the compound is processed in biological systems and its implications for safety and efficacy.

3. Flavoring Agent

This compound is widely used as a flavor ingredient in the food industry due to its characteristic roasted odor reminiscent of cocoa and nuts . Its presence in various food items such as tortilla chips, green tea, and cereals highlights its role as a natural flavor enhancer .

Research Findings

Case Studies

Two notable studies have been conducted to evaluate the biological activity and safety of this compound:

- 90-Day Feeding Study : This study involved feeding rats varying doses of the compound over a period of 90 days. The results indicated no significant adverse effects at doses below the established NOAEL .

- Genotoxicity Assessment : Although direct genotoxicity studies on this specific compound are lacking, related pyrazine derivatives have shown clastogenic effects in mammalian cells while being non-mutagenic in bacterial assays. This raises questions about the potential genetic impact of similar compounds .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₇N |

| NOAEL (Rats) | 12.5 mg/kg/day |

| LD50 (Rats) | 460 mg/kg |

| Primary Metabolites | Carboxylic acid derivatives |

| Common Uses | Food flavoring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.